Cas no 332859-82-2 (1-(2-bromo-4-methylphenyl)-1H-1,2,3,4-tetrazole)

1-(2-Bromo-4-methylphenyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring linked to a brominated and methyl-substituted phenyl group. This structure imparts unique reactivity, making it valuable as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine atom at the ortho position enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The methyl group improves solubility and modulates electronic properties, facilitating further functionalization. Its tetrazole moiety contributes to metabolic stability and bioisosteric potential, often serving as a carboxylic acid surrogate in drug design. The compound's balanced lipophilicity and steric profile make it suitable for constructing complex molecules with tailored properties.
1-(2-bromo-4-methylphenyl)-1H-1,2,3,4-tetrazole structure
332859-82-2 structure
Product Name:1-(2-bromo-4-methylphenyl)-1H-1,2,3,4-tetrazole
CAS No:332859-82-2
MF:C8H7BrN4
MW:239.071979761124
MDL:MFCD00606197
CID:3072534
PubChem ID:825627
Update Time:2025-07-02

1-(2-bromo-4-methylphenyl)-1H-1,2,3,4-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromo-4-methylphenyl)-1H-1,2,3,4-tetrazole
    • AT40891
    • Z295457332
    • 332859-82-2
    • EN300-235931
    • CCG-147313
    • HMS3449O16
    • HNA85982
    • F2190-0709
    • 1-(2-bromo-4-methylphenyl)-1H-tetrazole
    • A1-22630
    • BAS 01842746
    • 981-297-2
    • AKOS000174503
    • MFCD00606197
    • 1-(2-bromo-4-methylphenyl)tetrazole
    • CS-0241660
    • SCHEMBL1196802
    • MDL: MFCD00606197
    • Inchi: 1S/C8H7BrN4/c1-6-2-3-8(7(9)4-6)13-5-10-11-12-13/h2-5H,1H3
    • InChI Key: IJJKMRHRDNBCOE-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C=CC=1N1C=NN=N1

Computed Properties

  • Exact Mass: 237.98541Da
  • Monoisotopic Mass: 237.98541Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 43.6Ų

1-(2-bromo-4-methylphenyl)-1H-1,2,3,4-tetrazole Pricemore >>

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Additional information on 1-(2-bromo-4-methylphenyl)-1H-1,2,3,4-tetrazole

Recent Advances in the Study of 1-(2-bromo-4-methylphenyl)-1H-1,2,3,4-tetrazole (CAS: 332859-82-2)

The compound 1-(2-bromo-4-methylphenyl)-1H-1,2,3,4-tetrazole (CAS: 332859-82-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its tetrazole ring and bromo-methylphenyl substituent, exhibits unique chemical properties that make it a promising candidate for various biomedical applications. Recent studies have focused on its synthesis, structural characterization, and potential biological activities, particularly in the context of drug discovery and development.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 1-(2-bromo-4-methylphenyl)-1H-1,2,3,4-tetrazole, highlighting its efficient production via a copper-catalyzed cycloaddition reaction. The researchers emphasized the compound's stability under physiological conditions, which is a critical factor for its potential use as a pharmacophore in drug design. Additionally, the study reported preliminary data suggesting that the compound exhibits moderate inhibitory activity against certain kinase enzymes, which are often targeted in cancer therapy.

Further investigations into the biological activities of 1-(2-bromo-4-methylphenyl)-1H-1,2,3,4-tetrazole were conducted by a team at the University of Cambridge. Their findings, published in Bioorganic & Medicinal Chemistry Letters, revealed that the compound interacts with specific protein targets involved in inflammatory pathways. This interaction was demonstrated through in vitro assays, where the compound showed a dose-dependent inhibition of pro-inflammatory cytokines. These results suggest its potential as a lead compound for developing novel anti-inflammatory agents.

In addition to its biological activities, the compound's chemical properties have also been a subject of interest. A recent computational study utilized density functional theory (DFT) to analyze the electronic structure and reactivity of 1-(2-bromo-4-methylphenyl)-1H-1,2,3,4-tetrazole. The study, published in Computational and Theoretical Chemistry, provided insights into the compound's potential as a ligand in coordination chemistry, opening new avenues for its application in catalysis and material science.

Despite these promising findings, challenges remain in the development of 1-(2-bromo-4-methylphenyl)-1H-1,2,3,4-tetrazole as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Nevertheless, the compound's versatility and unique chemical profile make it a valuable subject for ongoing research in the chemical biology and pharmaceutical fields.

In conclusion, recent studies on 1-(2-bromo-4-methylphenyl)-1H-1,2,3,4-tetrazole (CAS: 332859-82-2) have highlighted its potential as a multifunctional compound with applications in drug discovery, inflammation research, and materials science. Future research should focus on optimizing its synthesis, elucidating its mechanism of action, and exploring its therapeutic potential in vivo. The compound's continued investigation promises to yield valuable insights and innovations in the chemical biology and pharmaceutical industries.

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